molecular formula C15H16N2O B1671948 INH14

INH14

Cat. No.: B1671948
M. Wt: 240.30 g/mol
InChI Key: CPCZNJSFVOOZOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of INH14 involves the reaction of 4-ethylphenyl isocyanate with aniline under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

INH14 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the urea moiety. It can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .

Common Reagents and Conditions

Major Products

The primary product of the synthesis is this compound itself. In some cases, side products may include unreacted starting materials or by-products from incomplete reactions, which are typically removed during the purification process .

Mechanism of Action

INH14 exerts its effects by inhibiting the activity of IKKα and IKKβ, which are key kinases involved in the toll-like receptor and nuclear factor-kappa B signaling pathways. By inhibiting these kinases, this compound reduces the production of pro-inflammatory cytokines and other inflammatory mediators. This inhibition occurs downstream of the TAK1/TAB1 complex, preventing the degradation of IκBα and subsequent activation of nuclear factor-kappa B .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)-N’-phenylurea: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-Chlorophenyl)-N’-phenylurea: Contains a chlorine atom instead of an ethyl group.

    N-(4-Methoxyphenyl)-N’-phenylurea: Features a methoxy group in place of the ethyl group.

Uniqueness of INH14

This compound is unique due to its specific inhibition of IKKα and IKKβ with relatively low IC50 values (8.97 μM for IKKα and 3.59 μM for IKKβ). This specificity and potency make it a valuable tool for studying the IKK-dependent inflammatory response and exploring potential therapeutic applications .

Properties

IUPAC Name

1-(4-ethylphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCZNJSFVOOZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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